3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one
Description
This compound belongs to the furo[3,2-c]chromen-4-one (furocoumarin) family, characterized by a fused furan and coumarin scaffold. Key structural features include:
- 2-Methoxyethylamino group at position 2, contributing to solubility and hydrogen-bonding interactions.
- Methyl substituent at position 8, which may influence steric effects and metabolic stability.
Furocoumarins are studied for their fluorescence properties, metal-ion sensing capabilities, and antimicrobial activities .
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-(2-methoxyethylamino)-8-methylfuro[3,2-c]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO4/c1-12-3-8-16-15(11-12)19-18(21(24)26-16)17(13-4-6-14(22)7-5-13)20(27-19)23-9-10-25-2/h3-8,11,23H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLFMKCIGHHBLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C3=C2OC(=C3C4=CC=C(C=C4)F)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one is a member of the furochromene class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈FNO₃
- Molecular Weight : 321.34 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the fluorophenyl group enhances binding affinity to specific enzymes and receptors, while the methoxyethyl group improves solubility and bioavailability. Mechanistic studies suggest that the compound may exert its effects through:
- Enzyme Inhibition : Particularly in cholinesterase enzymes, which are crucial for neurotransmission.
- Receptor Modulation : Influencing signaling pathways related to various physiological processes.
Anticholinesterase Activity
Research indicates that compounds similar to this compound exhibit significant anticholinesterase activity. For instance, studies have shown that modifications in the structure can lead to varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |
|---|---|---|
| 3c | 18.1 | 15.6 |
| 3d | 24.3 | 30.1 |
| 3b | 10.4 | 7.7 |
Anticancer Activity
The furochromene scaffold has been linked to anticancer properties in various studies. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth through multiple pathways.
Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound possess antimicrobial properties against a range of pathogens. The presence of electron-withdrawing groups such as fluorine enhances antibacterial efficacy.
Case Studies and Research Findings
- Study on Anticholinesterase Activity : A study published in Frontiers in Chemistry demonstrated that derivatives with fluorine substitution showed enhanced inhibitory effects on AChE and BChE, indicating potential for treating neurodegenerative diseases like Alzheimer's .
- Anticancer Mechanisms : Research highlighted in Chemistry Reviews detailed how furochromene derivatives induce cell cycle arrest and apoptosis in cancer cell lines, suggesting their utility as chemotherapeutic agents .
- Antimicrobial Efficacy : A recent investigation found that compounds with similar structural features exhibited significant activity against Gram-positive and Gram-negative bacteria, supporting their potential as new antimicrobial agents .
Scientific Research Applications
Structural Features
The compound features a furochromene backbone, which is known for its diverse biological activities. The presence of the fluorophenyl and methoxyethyl groups enhances its pharmacological profile by potentially increasing lipophilicity and modulating biological interactions.
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Case Study: Cholinesterase Inhibition
Research indicates that derivatives of furochromene compounds exhibit inhibitory activity against cholinesterases, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's. For example, studies have shown that certain substituted furochromenes can inhibit acetylcholinesterase with IC50 values in the low micromolar range, suggesting their potential as lead compounds for drug development targeting cognitive disorders .
Antioxidant Activity
Furochromene derivatives have been evaluated for their antioxidant properties. Compounds with similar structures have demonstrated significant free radical scavenging activities, which can be beneficial in preventing oxidative stress-related diseases.
Data Table: Antioxidant Activity Comparison
Anti-inflammatory Properties
Some studies suggest that furochromene derivatives can modulate inflammatory pathways, making them candidates for developing anti-inflammatory agents.
Case Study: Inhibition of COX Enzymes
Research has indicated that specific furochromene derivatives inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. In vitro assays have shown promising results with IC50 values comparable to established anti-inflammatory drugs .
Anticancer Activity
The structural diversity of furochromenes allows for the exploration of their anticancer potential.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies on various cancer cell lines have demonstrated that certain furochromene derivatives exhibit cytotoxic effects, leading to apoptosis in cancer cells. The mechanism appears to involve the induction of oxidative stress and disruption of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues in the Furo[3,2-c]Chromen-4-One Family
The following structurally related compounds highlight the impact of substituent variations:
Key Observations :
- The 2-methoxyethylamino group offers superior solubility in polar solvents compared to cyclohexylamino (FC) or unsubstituted amino groups.
- The 8-methyl group reduces steric hindrance relative to bulkier substituents (e.g., chloro in FC), favoring interaction with biological targets .
Comparison with Flavonoid Derivatives
Flavanones and flavonols share structural similarities with furocoumarins but differ in core scaffold and bioactivity:
Key Observations :
- Unlike flavanones, the target compound’s amino group enables pH-dependent solubility and metal-ion coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
